molecular formula C12H12INO4 B610469 RhlR Antagonist E22 CAS No. 1061592-68-4

RhlR Antagonist E22

Cat. No. B610469
M. Wt: 361.14
InChI Key: UQSSLFUNQLJBTP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RhlR antagonist E22 is a quorum sensing modulator as an RhlR antagonist.

Scientific Research Applications

Modulation of Quorum Sensing in Pseudomonas aeruginosa

E22, as an antagonist of RhlR, plays a crucial role in modulating quorum sensing in Pseudomonas aeruginosa. This has significant implications for controlling virulence phenotypes in this pathogen. E22 achieves this by selectively activating or inhibiting RhlR, differentiating it from other receptors like LasR and QscR. This selective activity is critical in understanding the complex QS circuitry and has potential for anti-infective therapy (Eibergen et al., 2015).

Antagonism of RhlR in Multidrug-Resistant Infections

In the context of multidrug-resistant Pseudomonas aeruginosa, RhlR antagonists like E22 are particularly relevant. RhlR independently produces virulent factors in clinical isolates with nonfunctional LasR, suggesting the need for RhlR antagonists in treating chronic cystic fibrosis infections. E22, by targeting RhlR, can reduce the virulence of P. aeruginosa, making it a potential therapeutic option (Choi et al., 2022).

Implications for Anti-Infective Strategies

The function of E22 in quorum sensing inhibition opens avenues for novel anti-infective strategies. By inhibiting RhlR, E22 can potentially prevent the expression of virulence factors and biofilm formation in Pseudomonas aeruginosa, a critical aspect for developing new treatments for infections caused by this pathogen (O'Loughlin et al., 2013).

properties

CAS RN

1061592-68-4

Product Name

RhlR Antagonist E22

Molecular Formula

C12H12INO4

Molecular Weight

361.14

IUPAC Name

(S)-2-(4-Iodo-phenoxy)-N-(2-oxo-tetrahydro-furan-3-yl)-acetamide

InChI

InChI=1S/C12H12INO4/c13-8-1-3-9(4-2-8)18-7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1

InChI Key

UQSSLFUNQLJBTP-JTQLQIEISA-N

SMILES

O=C(N[C@@H]1C(OCC1)=O)COC2=CC=C(I)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RhlR antagonist E22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RhlR Antagonist E22
Reactant of Route 2
Reactant of Route 2
RhlR Antagonist E22
Reactant of Route 3
Reactant of Route 3
RhlR Antagonist E22
Reactant of Route 4
Reactant of Route 4
RhlR Antagonist E22
Reactant of Route 5
Reactant of Route 5
RhlR Antagonist E22
Reactant of Route 6
Reactant of Route 6
RhlR Antagonist E22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.